Product packaging for N-[(2,4-dimethylphenyl)sulfonyl]glycine(Cat. No.:CAS No. 670255-96-6)

N-[(2,4-dimethylphenyl)sulfonyl]glycine

Cat. No.: B182882
CAS No.: 670255-96-6
M. Wt: 243.28 g/mol
InChI Key: QXSZBHFZFCHZEJ-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide and Glycine (B1666218) Derivative Chemistry

N-[(2,4-dimethylphenyl)sulfonyl]glycine is a member of two significant families of chemical compounds: sulfonamides and glycine derivatives.

The sulfonamide functional group (-SO2N<) is a cornerstone in medicinal chemistry. ijarsct.co.in Compounds containing this group, often called sulfa drugs, were among the first antimicrobial agents to be widely used. ajchem-b.com Today, the sulfonamide scaffold is found in a diverse range of pharmaceuticals, demonstrating activities such as antibacterial, anticancer, anti-inflammatory, and diuretic effects. ajchem-b.comfrontiersrj.com The enduring importance of sulfonamides in drug development stems from their ability to act as building blocks in the synthesis of various therapeutic agents. ajchem-b.comnih.gov

Glycine derivatives are also of great interest in chemical and biological research. Glycine is the simplest amino acid and a fundamental building block of proteins. nih.gov Derivatives of glycine, such as N-aryl glycines, are explored for their biological properties and applications in materials science, for instance, as initiators in photopolymerization processes. nih.gov Glycine analogues are studied for a variety of potential therapeutic effects, including hepatoprotective and neurological functions. nih.govnih.gov

Significance of the N-Sulfonylglycine Scaffold in Molecular Design

The core structure of this compound is the N-sulfonylglycine scaffold . This specific arrangement, where a sulfonyl group is directly attached to the nitrogen atom of glycine, is a key feature in molecular design for several reasons.

The presence of a carboxylic acid group is often essential for the biological activity of glycine sulfonamides. nih.gov This scaffold is utilized in the design of enzyme inhibitors. For example, glycine sulfonamides have been identified as a novel class of inhibitors for enzymes like sn-1-diacylglycerol lipase (B570770) α (DAGL-α). nih.gov Research into the structure-activity relationships of these compounds has shown that while the biaryl substituents can be varied, the sulfonamide and carboxylic acid components are crucial for activity. nih.gov

The N-sulfonylglycine motif can be considered a versatile scaffold in medicinal chemistry, allowing for systematic modifications to explore interactions with biological targets. The aryl part (the 2,4-dimethylphenyl group in this case) and the glycine portion can be independently modified to optimize properties such as potency, selectivity, and pharmacokinetics.

Overview of Academic Research Directions for this compound and Related Analogues

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research on its analogues provides insight into its potential applications. The primary area of investigation for compounds with this scaffold is in the discovery of new therapeutic agents.

Research has focused on analogues for their potential as enzyme inhibitors. For instance, a study on glycine sulfonamides led to the identification of a potent dual inhibitor of DAGL-α and α/β-hydrolase domain 6 (ABHD6), suggesting potential for developing treatments for metabolic syndrome and obesity. nih.gov

The synthesis of various N-substituted glycine derivatives is an active area of research. nih.gov For example, N-aryl glycines with different substituents on the phenyl ring are synthesized to evaluate their biological activities and physical properties. nih.gov Analogues such as N-((4-Chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)glycine and N-(2,4-DImethylphenyl)-n-[(4-methylphenyl)sulfonyl]glycine are available commercially, indicating their use as building blocks or reference compounds in further research. chemscene.combldpharm.com

Furthermore, the general class of arylpiperazine derivatives, which can be synthesized from related starting materials, is being investigated for anticancer properties. nih.gov This highlights the broader context in which intermediates like this compound and its analogues are valuable.

Table 2: List of Mentioned Compounds

Compound Name
This compound
N-((4-Chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)glycine
N-(2,4-DImethylphenyl)-n-[(4-methylphenyl)sulfonyl]glycine
sn-1-diacylglycerol lipase α (DAGL-α)
α/β-hydrolase domain 6 (ABHD6)
Glycine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B182882 N-[(2,4-dimethylphenyl)sulfonyl]glycine CAS No. 670255-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dimethylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-3-4-9(8(2)5-7)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSZBHFZFCHZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366938
Record name N-(2,4-Dimethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670255-96-6
Record name N-(2,4-Dimethylbenzene-1-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to N-[(2,4-dimethylphenyl)sulfonyl]glycine

The construction of the this compound framework hinges on the formation of a stable bond between a glycine (B1666218) moiety and a 2,4-dimethylphenylsulfonyl group. This process, known as N-sulfonylation, is a cornerstone of its synthesis, with various methodologies developed to achieve this transformation efficiently.

Strategic Approaches for N-Sulfonylation of Glycine Derivatives

The synthesis of N-arylsulfonyl amino acids, including this compound, is a significant endeavor in organic chemistry. One common strategy involves the reaction of a glycine derivative with a sulfonyl chloride in the presence of a base. A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides. nih.gov This method utilizes copper(II) chloride dihydrate and potassium hydroxide (B78521) in acetonitrile, proceeding through a proposed 1,4-diarylpiperazine-2,5-dione intermediate that is subsequently cleaved to yield the desired N-aryl glycine. nih.gov

Another approach to N-aryl glycines involves the conversion of aniline (B41778) to an aryl or alkyl amine with an ester group attached to the alkyl chain. nih.gov This is typically achieved by reacting aniline with ethyl chloroacetate (B1199739) in a polar protic solvent with a base like sodium acetate (B1210297), followed by hydrolysis of the ester to the carboxylic acid. nih.gov

More advanced and specialized methods are continually being developed. For instance, the synthesis of N-substituted glycine peptoid oligomers has been extensively studied, highlighting the versatility of N-substituted glycine building blocks in creating complex molecular architectures. researchgate.netpsu.edu These solid-phase synthesis techniques offer a high degree of control and variability in the resulting structures. researchgate.netpsu.edu

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of the N-sulfonylation reaction are critically dependent on various parameters. The choice of solvent, base, temperature, and reaction time all play a pivotal role in maximizing the output and purity of this compound.

For the synthesis of N-aryl glycines, optimization of conditions is crucial. In a multi-enzymatic reaction for glycine synthesis, parameters such as the concentration of sodium bicarbonate and ammonium (B1175870) chloride were optimized. researchgate.net While not directly for this compound, this demonstrates the importance of fine-tuning reaction components. In the context of N-aryl glycine synthesis via the rearrangement of 2-chloro-N-aryl acetamides, the use of ethanolic potassium hydroxide for the cleavage of the intermediate was found to be effective, leading to high yields and short reaction times. nih.gov

The table below illustrates the effect of different bases and solvents on the yield of a model N-sulfonylation reaction.

BaseSolventTemperature (°C)Yield (%)
PyridineDichloromethane2575
TriethylamineTetrahydrofuran0-2582
Sodium HydroxideWater/Dioxane1088
Potassium CarbonateAcetonitrile8091

This is a representative table based on general principles of N-sulfonylation and does not represent specific experimental data for this compound.

Derivatization and Structural Modification Strategies

The this compound scaffold serves as a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of analogues with potentially unique properties.

Enantioselective Synthesis of Chiral this compound Analogues

While glycine itself is achiral, the introduction of a substituent at the α-carbon can create a stereocenter. youtube.com The development of enantioselective methods to produce chiral analogues of this compound is a significant area of research.

One approach involves the use of chiral auxiliaries. For example, Oppolzer's sultam has been employed as a chiral auxiliary for the stereoselective alkylation of sultam-derived glycine Schiff's bases, leading to diastereomerically pure cyclic α- and β-amino acids after hydrolysis. researchgate.net Another strategy is the use of chiral catalysts. A method for the enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids has been developed using a chiral palladium(II) catalyst, achieving excellent enantioselectivity. rsc.org Michael addition reactions between chiral nickel(II) complexes of a glycine Schiff base and enantiomerically pure N-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones have also been shown to proceed with very high diastereoselectivity. nih.gov

Metal-Catalyzed Cross-Coupling and Hydroamidation Reactions for Sulfonylglycine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the derivatization of sulfonyl-containing compounds. researchgate.netsci-hub.stresearchgate.net While direct cross-coupling on the this compound backbone is not extensively reported, related transformations on similar structures suggest potential pathways for modification.

For instance, desulfonylative cross-coupling reactions of benzylic sulfone derivatives have been achieved using palladium, nickel, and copper catalysts. sci-hub.stresearchgate.net These methods allow for the formation of valuable multi-arylated structures. sci-hub.st Furthermore, copper-catalyzed cross-coupling reactions of sulfonyl hydrazides with various partners have been developed, indicating the reactivity of the sulfonyl group under certain catalytic conditions. nih.gov The functionalization of the phenyl ring of the 2,4-dimethylphenylsulfonyl group could also be envisioned through cross-coupling reactions, although this would likely require prior halogenation of the ring.

Hydroamidation, the addition of an N-H bond across a double or triple bond, presents another potential avenue for modifying derivatives of this compound. While specific examples for this compound are scarce, the broader field of hydroamidation is an active area of research.

Exploration of "Memory of Chirality" Concepts in Glycine Functionalization

The "memory of chirality" is a fascinating stereochemical concept where a transiently generated, achiral intermediate retains the chiral information of its precursor. This principle has been successfully applied in the asymmetric alkylation of α-amino acid derivatives. researchgate.net

In the context of glycine derivatives, this concept could be exploited to introduce chirality. For example, if a chiral center is temporarily created on the this compound molecule and then removed, the subsequent functionalization of the α-carbon could proceed with a degree of stereocontrol, guided by the "memory" of the initial chirality. Research has shown that intramolecular S_N2' cyclization of α-amino ester enolates can provide piperidine (B6355638) derivatives with excellent diastereo- and enantioselectivity through the memory of chirality. nih.gov This suggests that generating a chiral, conformationally restricted intermediate from this compound could enable stereoselective transformations at the glycine α-position.

Spectroscopic and Analytical Characterization for Structural Confirmation

The structural integrity and purity of synthesized this compound are rigorously established through a combination of powerful analytical methods. Each technique offers unique insights into the molecule's framework, corroborating the expected arrangement of atoms and functional groups derived from its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental data for this compound is not extensively available in public literature, theoretical chemical shifts can be predicted based on the well-established principles of NMR and the known effects of adjacent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons of the 2,4-dimethylphenyl group will appear as a set of coupled signals in the downfield region. The methylene (B1212753) protons of the glycine moiety and the amine proton will also exhibit characteristic chemical shifts. The two methyl groups on the phenyl ring are expected to produce sharp singlet signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton NMR data by providing a signal for each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid and the sulfonamide-bearing carbon will be found at the downfield end of the spectrum. The aromatic carbons will generate a cluster of signals in the aromatic region, and the aliphatic carbons of the glycine and methyl groups will appear at higher field strengths.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic H (position 3)7.20 - 7.30d
Aromatic H (position 5)7.35 - 7.45d
Aromatic H (position 6)7.85 - 7.95s
Methylene (-CH₂-)3.80 - 3.90s
Methyl (-CH₃, position 2)2.30 - 2.40s
Methyl (-CH₃, position 4)2.55 - 2.65s
Amine (-NH-)8.00 - 8.20s (broad)
Carboxylic Acid (-OH)12.0 - 13.0s (broad)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (-C=O)170.0 - 172.0
Aromatic C (position 1)135.0 - 137.0
Aromatic C (position 2)143.0 - 145.0
Aromatic C (position 3)127.0 - 129.0
Aromatic C (position 4)140.0 - 142.0
Aromatic C (position 5)130.0 - 132.0
Aromatic C (position 6)133.0 - 135.0
Methylene (-CH₂-)43.0 - 45.0
Methyl (-CH₃, position 2)20.0 - 22.0
Methyl (-CH₃, position 4)21.0 - 23.0

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Functional Groups

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the N-H and O-H stretching of the sulfonamide and carboxylic acid groups, respectively. The carbonyl group of the carboxylic acid will produce a strong, sharp absorption. The sulfonyl group (SO₂) will be identifiable by its characteristic symmetric and asymmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)
N-H Stretch (Sulfonamide)3350 - 3250
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Carboxylic Acid)1725 - 1700
C=C Stretch (Aromatic)1600 - 1450
S=O Asymmetric Stretch1350 - 1300
S=O Symmetric Stretch1170 - 1140

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the 2,4-dimethylphenyl ring, a chromophore, in this compound will result in characteristic absorption maxima in the ultraviolet region of the electromagnetic spectrum. The primary absorption is expected to arise from π → π* transitions within the aromatic system.

Predicted UV-Vis Absorption for this compound

TransitionPredicted λmax (nm)
π → π*220 - 280

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₃NO₄S, the expected exact mass is approximately 259.0565 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the sulfonamide bond, loss of the carboxyl group, and fragmentation of the dimethylphenyl moiety.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment Identity
259[M]⁺ (Molecular Ion)
214[M - COOH]⁺
184[M - C₆H₃(CH₃)₂]⁺
155[C₆H₃(CH₃)₂SO₂]⁺
105[C₆H₃(CH₃)₂]⁺
75[H₂NCH₂COOH]⁺

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure, which governs the molecule's behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Analysis

DFT is a computational method used to investigate the electronic structure of many-body systems. For N-[(2,4-dimethylphenyl)sulfonyl]glycine, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy conformation. Bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a data table.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthS-NData not available
Bond LengthC-SData not available
Bond LengthC=OData not available
Bond AngleO-S-OData not available
Bond AngleC-N-SData not available
Dihedral AngleC-S-N-CData not available

This table is for illustrative purposes only. The values are not based on actual computational results for the specified compound.

Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only. The values are not based on actual computational results for the specified compound.

Mapping of Molecular Electrostatic Potential (MEP) for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups, and positive potential near the hydrogen atoms.

Mechanistic Insights through Computational Modeling

Computational modeling can be used to simulate chemical reactions and provide detailed information about reaction pathways and the energies of transition states.

Calculations of Reaction Pathway Energies and Transition States

To study a chemical reaction involving this compound, computational methods could be used to calculate the energy profile of the reaction pathway. This would involve identifying the structures and energies of the reactants, products, and any intermediates and transition states. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be determined from the energy of the transition state relative to the reactants.

Investigation of Tautomeric Equilibria and Intramolecular Interactions

Tautomers are isomers of a compound that readily interconvert. For this compound, potential tautomerism could involve the migration of a proton, for example, from the carboxylic acid group to the nitrogen atom of the sulfonamide. Computational calculations would determine the relative energies of the different tautomers to predict which form is more stable and therefore more abundant at equilibrium. Intramolecular hydrogen bonding and other non-covalent interactions that stabilize certain conformations or tautomers would also be investigated.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target.

While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of arylsulfonyl glycine (B1666218) derivatives has been investigated against several important macromolecular targets. Based on the structural similarity, it is plausible to hypothesize that this compound could interact with targets known to bind other sulfonamide-containing ligands.

One such class of targets is the carbonic anhydrases (CAs) , zinc-containing metalloenzymes involved in various physiological processes. The sulfonamide group is a well-established zinc-binding group for CA inhibitors. nih.gov Molecular docking studies on related arylsulfonyl derivatives have shown that the sulfonamide moiety coordinates with the zinc ion in the active site of CA IX, a tumor-associated isoform. mdpi.com The interactions are further stabilized by hydrogen bonds between the sulfonamide oxygens and amino acid residues within the active site. For this compound, the glycine portion could form additional interactions with the protein backbone, potentially influencing selectivity and affinity.

Another potential target class is lipases , such as diacylglycerol lipase (B570770) (DAGL), which are involved in endocannabinoid signaling. Glycine sulfonamide derivatives have been identified as reversible inhibitors of DAGL. nih.govresearchgate.net Docking studies with these inhibitors suggest that the glycine and sulfonamide components are crucial for orienting the molecule within the enzyme's binding pocket to achieve inhibitory activity.

A hypothetical docking study of this compound into the active site of a representative enzyme, such as Carbonic Anhydrase IX, might reveal key interactions. The following table summarizes potential interactions based on studies of analogous compounds.

Potential Interacting Residues in Carbonic Anhydrase IX Type of Interaction Involving Moiety of this compound
Zn²⁺CoordinationSulfonamide group
Thr199Hydrogen BondSulfonamide oxygen
His94, His96, His119Coordination (via Zn²⁺)Sulfonamide group
Gln92Hydrogen BondGlycine carboxylate
Val121, Leu198Hydrophobic Interaction2,4-dimethylphenyl ring

Computational methods are pivotal in elucidating the structure-activity relationship (SAR) of a series of compounds. By systematically modifying the structure of a lead compound like this compound in silico, researchers can predict how these changes will affect its binding affinity and activity. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of the most promising derivatives.

For this compound, a computational SAR study would likely investigate three main regions of the molecule:

The sulfonamide linker: The sulfonamide group is often critical for the biological activity of this class of compounds, frequently acting as a key interacting moiety. nih.gov Computational studies can assess the importance of this linker by replacing it with other functional groups, such as an amide or a reversed sulfonamide, and calculating the resulting change in binding energy.

The glycine moiety: The glycine portion of the molecule provides a carboxylic acid group and a degree of flexibility. SAR studies could explore the impact of replacing glycine with other amino acids (e.g., alanine (B10760859), valine) to probe the steric tolerance of the binding site. Furthermore, esterification or amidation of the carboxylate group can be modeled to understand its role in forming hydrogen bonds or salt bridges.

The following table provides a hypothetical illustration of a computational SAR study for this compound, based on predicted binding affinity changes for a given target.

Compound Modification from Parent Compound Predicted Change in Binding Affinity Rationale
This compoundParent CompoundBaselineReference compound.
N-[(3,5-dimethylphenyl)sulfonyl]glycineIsomeric change of methyl groupsPotentially similar or slightly decreasedAltered hydrophobic interactions may affect optimal fit.
N-[(4-methoxyphenyl)sulfonyl]glycineReplacement of methyls with methoxyPotentially increasedMethoxy group could form additional hydrogen bonds.
N-[(2,4-dimethylphenyl)carbonyl]glycineSulfonamide replaced with amideLikely decreasedLoss of key sulfonamide interactions with the target.
N-[(2,4-dimethylphenyl)sulfonyl]alanineGlycine replaced with alaninePotentially decreasedAdditional methyl group may introduce steric clashes.

These computational predictions would then guide the synthesis and experimental testing of a focused library of new compounds, accelerating the identification of more potent and selective derivatives.

Coordination Chemistry and Metal Complexation Dynamics

Ligand Properties of N-[(2,4-dimethylphenyl)sulfonyl]glycine

This compound is an amino acid derivative that presents multiple potential coordination sites, making it a versatile ligand for a variety of metal ions. Its coordination behavior is significantly influenced by the electronic and steric effects of its constituent functional groups.

Identification of Potential Chelation Sites

The molecular structure of this compound features three potential donor atoms for metal coordination: the nitrogen atom of the amino group, and the oxygen atoms of both the carboxylate and sulfonyl groups. This allows the ligand to act in a monodentate or bidentate fashion. The most common coordination mode for α-amino acids involves the formation of a stable five-membered chelate ring through the N,O-bidentate coordination of the amino nitrogen and an oxygen from the carboxylate group. wikipedia.org In the case of N-sulfonylated amino acids, coordination often occurs through the deprotonated sulfonamide nitrogen and a carboxylate oxygen.

Influence of Sulfonyl and Carboxyl Moieties on Coordination

The presence of the electron-withdrawing sulfonyl group (SO₂) attached to the amino nitrogen has a profound effect on the ligand's electronic properties. This group increases the acidity of the N-H proton, facilitating its deprotonation and subsequent coordination of the nitrogen atom to a metal center. The deprotonation of the sulfonamide nitrogen results in a monoanionic ligand that can form neutral complexes with divalent metal ions.

The carboxyl group (-COOH) is another key player in the coordination of this compound. Upon deprotonation to the carboxylate (-COO⁻), it offers a hard donor oxygen atom that readily binds to a variety of metal ions. The interplay between the "hard" carboxylate oxygen and the "borderline" sulfonamide nitrogen allows for versatile coordination behavior with a range of transition metals. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through several established routes, leading to complexes with diverse geometries and properties that can be elucidated through spectroscopic techniques.

Preparation Routes for this compound Metal Complexes

A general and effective method for the synthesis of metal complexes with N-sulfonylated amino acids involves the reaction of the ligand with a suitable metal salt in a polar solvent, often an alcohol or water-alcohol mixture. The reaction is typically carried out under reflux to ensure completion. The pH of the solution can be adjusted to facilitate the deprotonation of the ligand and promote complex formation. nih.gov For instance, a common approach is to dissolve the ligand and a metal acetate (B1210297) salt in a 2:1 molar ratio in an ethanol-water solution and heat the mixture. The resulting complex often precipitates from the solution upon cooling and can be isolated by filtration.

Table 1: Proposed General Synthetic Route for a Metal Complex of this compound

StepProcedure
1Dissolve this compound in a suitable solvent (e.g., ethanol).
2Add a solution of a transition metal salt (e.g., copper(II) acetate) in the same solvent.
3Adjust pH if necessary to facilitate deprotonation of the ligand.
4Reflux the reaction mixture for several hours.
5Cool the solution to allow for the crystallization of the complex.
6Filter, wash with a cold solvent, and dry the resulting solid complex.

Spectroscopic Characterization of Metal-Ligand Interactions

The formation of a metal complex with this compound can be confirmed and characterized by various spectroscopic methods, primarily Fourier-transform infrared (FTIR) and UV-Visible spectroscopy.

FTIR Spectroscopy: The IR spectrum of the free ligand will show characteristic stretching frequencies for the N-H, C=O (carbonyl), and SO₂ groups. Upon complexation, significant shifts in these bands are expected. The disappearance or significant broadening of the N-H stretching vibration can indicate the deprotonation of the sulfonamide nitrogen and its coordination to the metal ion. Furthermore, a shift in the asymmetric and symmetric stretching frequencies of the carboxylate group is a clear indicator of its involvement in coordination.

UV-Visible Spectroscopy: The electronic spectrum of the transition metal complexes provides information about the d-d electronic transitions of the metal ion and charge transfer bands. The position and intensity of these bands are dependent on the coordination geometry around the metal center. For example, a copper(II) complex would be expected to exhibit a broad absorption band in the visible region, characteristic of its d-d transitions in a non-centrosymmetric environment.

Structural Analysis of Coordination Geometries and Stability Constants

The three-dimensional arrangement of the ligand around the central metal ion and the thermodynamic stability of the resulting complex are crucial aspects of its coordination chemistry.

Based on studies of analogous N-sulfonylated amino acid complexes, a variety of coordination geometries can be anticipated for complexes of this compound. For a divalent metal ion like copper(II) with a 2:1 ligand-to-metal ratio, a distorted square planar or octahedral geometry is common. In many cases, solvent molecules, such as water, can also coordinate to the metal center to complete the coordination sphere. For example, a copper(II) complex with a related N-sulfonylated glycine (B1666218) derivative was found to adopt a distorted square-pyramidal geometry, with the N,O-bidentate ligand and two other ligands forming the basal plane and a water molecule in the apical position.

Table 2: Expected Coordination Geometries for Metal Complexes of this compound

Metal IonLikely Coordination NumberCommon Geometry
Cu(II)4 or 5Distorted Square Planar, Square Pyramidal
Ni(II)4 or 6Square Planar, Octahedral
Co(II)4 or 6Tetrahedral, Octahedral
Zn(II)4Tetrahedral

Structure Activity Relationship Sar and Mechanistic Biochemical Investigations of Analogues

Systematic Analysis of Structural Modifications on Biological Activity

The biological activity of N-arylsulfonylglycine derivatives can be significantly altered by systematic modifications to different parts of the molecule. These changes can affect the compound's potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variation on the 2,4-Dimethylphenyl Moiety

The nature and position of substituents on the phenyl ring of N-arylsulfonylglycine analogues play a crucial role in their biological activity. Variations in these substituents can influence the electronic properties, hydrophobicity, and steric bulk of the molecule, thereby affecting its interaction with biological targets.

Research on related arylsulfonyl derivatives has shown that both the type and placement of substituents on the aromatic ring are critical for activity. For instance, in a series of N-benzenesulfonylglycines tested for aldose reductase inhibitory activity, the presence of different substituents led to a wide range of potencies. While specific data for the 2,4-dimethyl configuration is not available, studies on monosubstituted benzenesulfonylglycines revealed that electron-withdrawing groups like a 2-nitro group or electron-donating groups like a 4-amino group can enhance inhibitory activity. drugbank.com The most potent derivatives in that study were those with extended aromatic systems, such as naphthylenesulfonylglycines, which showed significantly lower IC50 values. drugbank.com This suggests that the size and electronic nature of the aromatic moiety are key determinants of inhibitory potency.

The table below illustrates the impact of different substituents on the phenyl ring of N-benzenesulfonylglycine derivatives on their aldose reductase inhibitory activity.

Substituent on Phenyl RingIC50 (µM) drugbank.com
Unsubstituted45
2-NO₂13
4-NH₂16
4-CH₃40
4-Cl25
α-Naphthyl1.3
β-Naphthyl0.4

This interactive data table is based on research findings for N-benzenesulfonylglycine derivatives and is intended to illustrate the general principles of substituent effects on the phenyl moiety.

Effects of Glycine (B1666218) Backbone Modifications on Molecular Recognition

Modifications to the glycine backbone of N-arylsulfonylglycine analogues can profoundly impact their interaction with target enzymes. The glycine unit provides a degree of flexibility and specific hydrogen bonding opportunities that are important for molecular recognition.

Studies on N-benzenesulfonylamino acids have demonstrated that the glycine moiety is often optimal for activity compared to other amino acid backbones. For example, N-benzenesulfonylglycines were found to be considerably more potent as aldose reductase inhibitors than the corresponding alanine (B10760859) and sarcosine (B1681465) (N-methylglycine) derivatives. drugbank.com This indicates that even a small modification, such as the addition of a methyl group to the alpha-carbon (alanine) or the nitrogen atom (sarcosine), can be detrimental to the binding affinity. Proline analogues, with their rigid cyclic structure, were even less active. drugbank.com

These findings suggest that the unsubstituted glycine backbone in N-[(2,4-dimethylphenyl)sulfonyl]glycine is likely a key feature for its biological activity, providing an optimal balance of flexibility and hydrogen-bonding capability for interaction with enzyme active sites.

Influence of the Sulfonyl Linker on Conformational Dynamics

Enzyme Interaction and Inhibition Mechanisms

N-arylsulfonylglycine derivatives have been investigated for their inhibitory activity against several key enzyme families. The specific interactions and inhibition mechanisms depend on the structural features of the compounds and the architecture of the enzyme's active site.

Biochemical Profiling Against Key Enzyme Families (e.g., Carbonic Anhydrases, Proteases, Cyclooxygenases)

Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide group (SO₂NH₂) is a key zinc-binding group that coordinates to the Zn²⁺ ion in the active site of CAs, leading to potent inhibition. Although this compound is a secondary sulfonamide, related N-substituted sulfonamides have also shown inhibitory activity against various CA isoforms. wu.ac.th The inhibitory profile of such compounds often depends on the nature of the substituents on the aromatic ring and the glycine moiety, which can interact with amino acid residues in and around the active site, influencing potency and isoform selectivity. wu.ac.th

Proteases: Certain N-arylsulfonylglycine derivatives have been explored as protease inhibitors. For instance, N-arylacyl O-sulfonated aminoglycosides have been shown to inhibit human neutrophil elastase, cathepsin G, and proteinase 3. drugbank.com While these compounds are structurally more complex, the studies highlight the potential for the N-arylsulfonyl scaffold to be incorporated into protease inhibitor design. The aryl group can engage in hydrophobic interactions within the substrate-binding pockets of proteases.

Cyclooxygenases (COX): Some sulfonamide-containing compounds are known to be selective inhibitors of COX-2. nih.gov The sulfonamide or a related methylsulfonyl group can fit into a side pocket of the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity. While direct evidence for this compound is lacking, its structural features are consistent with those of other COX-2 inhibitors.

Kinetic Characterization of Enzyme Inhibition (e.g., Kᵢ, IC₅₀)

The potency of enzyme inhibitors is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). While specific kinetic data for this compound against the aforementioned enzyme families are not available in the public domain, data from related compounds can provide an indication of the potential inhibitory activity.

For example, a study on novel glycine and phenylalanine sulfonamide derivatives as carbonic anhydrase inhibitors reported Kᵢ values in the micromolar range for human carbonic anhydrase I (hCA I) and II (hCA II). wu.ac.th

The table below presents representative kinetic data for some of these related sulfonamide derivatives.

CompoundTarget EnzymeKᵢ (µM) wu.ac.th
Glycine Sulfonamide Derivative G1hCA I14.66
Glycine Sulfonamide Derivative G1hCA II18.31
Glycine Sulfonamide Derivative G2hCA I112.4
Glycine Sulfonamide Derivative G2hCA II98.7
Phenylalanine Sulfonamide Derivative P1hCA I25.8
Phenylalanine Sulfonamide Derivative P1hCA II33.4

This interactive data table showcases kinetic data for related glycine and phenylalanine sulfonamide derivatives against human carbonic anhydrase I and II to exemplify the range of inhibitory potencies observed in this class of compounds.

In studies of other classes of sulfonamides as cyclooxygenase inhibitors, IC₅₀ values can vary widely depending on the specific chemical structure and the assay conditions. nih.gov Similarly, for protease inhibition by N-arylacyl O-sulfonated aminoglycosides, IC₅₀ values have been reported in the micromolar range. drugbank.com

Elucidation of Molecular Mechanisms of Enzyme Active Site Binding

Research into compounds structurally related to this compound, such as arylsulfonyl derivatives, has shed light on their mechanisms of enzyme inhibition. Studies on arylsulfonyl histamine (B1213489) derivatives, for instance, have identified them as potent and selective inhibitors of α-glucosidase. Docking studies suggest that these molecules can engage in specific interactions within the enzyme's active site. This binding is often reversible and competitive in nature.

The core structure, featuring an arylsulfonyl group linked to an amino acid or a derivative, appears to be crucial for this inhibitory activity. The nature and position of substituents on the aryl ring, such as the dimethyl groups in this compound, are known to significantly influence the binding affinity and selectivity for the target enzyme. While direct crystallographic or spectroscopic data for this compound's binding is not widely available, the established mechanisms for analogous compounds suggest that hydrogen bonding and hydrophobic interactions play a key role in stabilizing the enzyme-inhibitor complex.

Modulation of Protein-Protein Interactions and Biochemical Pathways

The influence of this compound on broader biochemical networks, including protein-protein interactions and cellular signaling, is an area requiring further investigation. However, insights can be drawn from the activities of related glycine derivatives and sulfonyl-containing compounds.

Investigation of Interactions with Specific Protein Domains (e.g., PDZ domains)

There is currently no specific evidence in the available literature to indicate that this compound directly interacts with PDZ domains or other specific protein-protein interaction modules. Research in this area has largely focused on peptide-based inhibitors or other small molecules designed to mimic specific binding motifs.

Influence on Cellular Signaling Cascades at a Molecular Level

The potential for this compound to influence cellular signaling cascades is largely speculative and would depend on its primary molecular target. If, for example, it were to inhibit an enzyme that is part of a signaling pathway, it would consequently modulate that pathway. For instance, the inhibition of glycine transporters by certain glycine derivatives can alter neurotransmitter levels, thereby impacting neuronal signaling. However, without confirmed targets for this compound, its effects on signaling remain uncharacterized.

Impact on Metabolic Processes and Substrate Utilization

The structural similarity of this compound to endogenous molecules like glycine suggests potential interactions with metabolic pathways. Glycine itself is integral to numerous metabolic processes. Certain glycine analogues have been developed as inhibitors of glycine transport. These inhibitors can block the reuptake of glycine, thereby affecting glycine-dependent metabolic and signaling pathways. The arylsulfonyl moiety could confer specificity and potency to such an interaction.

Studies on various α-amino acid derivatives have been conducted to evaluate their ability to block glycine uptake in cells transfected with human glycine transporter-2 (hGlyT-2). These investigations have highlighted the importance of the amino acid residue and its stereochemistry in determining the inhibitory potency. While these studies did not specifically include this compound, they provide a framework for understanding how such molecules could interfere with metabolic substrate utilization by targeting transport proteins.

Data on Related Compounds

To provide context on the potential bioactivity of this class of molecules, the following table summarizes findings for related arylsulfonyl and glycine derivatives:

Compound ClassTargetMechanism of ActionKey Findings
Arylsulfonylpiperazines11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Enzyme InhibitionPotent and selective inhibitors identified through high-throughput screening.
Arylsulfonyl histamine derivativesα-glucosidaseCompetitive Enzyme InhibitionInhibition in the micromolar range, with selectivity over other glucosidases.
α-Amino acid derivativesGlycine Transporter-2 (hGlyT-2)Transporter InhibitionL-amino acid derivatives were generally more potent inhibitors than D-amino acids.

Future Research Trajectories and Emerging Applications

Exploration of Advanced Synthetic Methodologies for Enhanced Molecular Complexity

The drive to create more intricate and diverse molecular structures from the N-[(2,4-dimethylphenyl)sulfonyl]glycine scaffold is pushing chemists to explore innovative synthetic methods beyond traditional approaches. The goal is to efficiently generate libraries of related compounds to explore a wider range of biological activities.

Advanced synthetic techniques are at the forefront of this exploration. Late-stage functionalization (LSF) is a particularly powerful strategy. mpg.dewikipedia.orgmpg.de LSF allows for the modification of a complex molecule, like this compound, in the final steps of a synthetic sequence. mpg.dewikipedia.org This approach is highly efficient for creating a variety of analogues because it bypasses the need to synthesize each new compound from scratch. wikipedia.orgmpg.de For instance, photocatalytic methods are being developed to convert sulfonamides into sulfonyl radical intermediates, which can then react with a range of other molecules to create new, more complex structures. acs.org This strategy unlocks previously underexplored chemical reactions for sulfonamides. acs.org

Another promising area is the adoption of flow chemistry . acs.orgnih.govacs.orggoogle.com This technique involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. Flow chemistry offers numerous advantages, including enhanced safety, better reaction control, and the potential for automation, which is ideal for producing large libraries of compounds for screening. acs.orgnih.govacs.org Fully automated flow-through processes have been successfully developed for the synthesis of secondary sulfonamides, demonstrating the feasibility of this technology for generating diverse compound arrays with high purity. nih.govacs.org

Furthermore, multicomponent reactions (MCRs) are gaining attention for their ability to construct complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.netresearchgate.netscilit.comacs.org This efficiency is highly desirable in drug discovery. Researchers are developing MCRs that can incorporate sulfonyl-containing fragments to rapidly generate novel N-sulfonyl β-amino esters and N-sulfonylamidines. rsc.orgresearchgate.net

Synthetic MethodologyDescriptionPotential Advantages for this compound Analogues
Late-Stage Functionalization (LSF) Chemical modification of a complex molecule at a late step in the synthesis. mpg.dewikipedia.orgmpg.deRapid generation of diverse analogues, efficient exploration of structure-activity relationships. acs.org
Flow Chemistry Reactions are conducted in a continuously flowing stream. acs.orgnih.govacs.orggoogle.comImproved safety and scalability, automation for high-throughput synthesis. acs.orgnih.govacs.org
Multicomponent Reactions (MCRs) Three or more reactants combine in a single step to form a complex product. rsc.orgresearchgate.netresearchgate.netscilit.comacs.orgHigh efficiency, rapid access to structurally complex molecules. rsc.orgresearchgate.net

Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways

While the primary biological roles of this compound and its derivatives are an area of active investigation, a significant opportunity lies in uncovering entirely new protein targets and mechanisms of action. This exploration could dramatically broaden the therapeutic potential of this class of molecules.

A key technology in this endeavor is chemoproteomics . nih.govbayer.comyoutube.comnih.govyoutube.com This approach uses chemical probes based on a molecule of interest to identify its binding partners within the entire suite of proteins in a cell (the proteome). nih.govbayer.comyoutube.com By identifying all the proteins that this compound or its analogues interact with, researchers can uncover unexpected "off-targets" that may represent new therapeutic opportunities. nih.gov Activity-based protein profiling (ABPP), a subset of chemoproteomics, is particularly powerful for identifying the protein targets of bioactive small molecules discovered through phenotypic screens. nih.govnih.gov

Complementing these experimental methods is the use of computational approaches like virtual screening. nih.govnih.govresearchgate.netyoutube.com Virtual screening allows researchers to computationally "dock" millions of chemical structures, including libraries of sulfonamide-containing compounds, against the structures of thousands of known proteins. nih.govnih.govresearchgate.net This can predict potential binding interactions and identify high-priority candidates for further experimental testing, significantly speeding up the discovery of novel targets. nih.govnih.gov For example, a virtual library of 140 million sulfonamide-functionalized compounds was screened to discover new ligands for an important G-protein coupled receptor. nih.gov

Development of Next-Generation Analogues with Tuned Bioactivity and Specificity

A central goal in medicinal chemistry is the refinement of existing molecules to create next-generation analogues with enhanced potency and selectivity. For this compound, this involves designing derivatives that are more effective at hitting their intended biological target while avoiding unwanted interactions with other proteins.

Structure-based drug design (SBDD) is a powerful strategy for achieving this. By obtaining high-resolution crystal structures of a target protein bound to a ligand, chemists can visualize the precise interactions. researchgate.net This information allows for the rational design of new analogues with modified structures that improve binding affinity and specificity. researchgate.netacs.org Studies on sulfonamide analogues have highlighted how subtle changes in conformation can have a significant impact on biological activity, underscoring the importance of structural insights. researchgate.netacs.orgresearchgate.net

Another critical aspect is pharmacophore modeling . nih.govnih.gov This computational technique identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to bind to its target. This model can then be used to design new analogues that retain these key features while modifying other parts of the molecule to improve properties like solubility or metabolic stability. nih.gov

The development of sulfonamide analogues of natural products has shown that these modifications can lead to significantly enhanced potency. acs.org However, structure-activity relationship studies are crucial to guide these modifications, as seen in cases where bulkier sulfonamide groups decreased potency, suggesting that the size and electronic properties of the substituents are critical. acs.org

Integration of this compound in Chemical Biology Probes and Tools

The structural and chemical properties of the this compound scaffold make it an excellent foundation for creating sophisticated chemical probes. These tools are designed to investigate biological processes within living systems with high precision.

One major application is in the development of activity-based probes (ABPs) . chemicalprobes.orgnih.govrsc.org ABPs are small molecules that typically contain a reactive group, or "warhead," that allows them to covalently bind to the active form of specific enzymes. chemicalprobes.orgnih.gov By incorporating a sulfonamide-based structure as the recognition element, researchers can design ABPs that target specific classes of enzymes. acs.orgnih.gov For example, N-acyl-N-alkyl sulfonamides (NASA) have been developed as reactive warheads for targeting lysine (B10760008) residues in proteins, enabling the covalent inhibition of protein-protein interactions. acs.orgnih.gov

Another powerful tool is photoaffinity labeling (PAL) . nih.govresearchgate.netescholarship.orgnih.gov PAL probes are designed with a photoreactive group that, upon exposure to light, forms a highly reactive species that covalently crosslinks to any nearby interacting proteins. nih.govnih.gov This allows for the direct identification of a compound's binding partners in a complex biological environment. Sulfonylhydrazones, for instance, have been developed as new photo-crosslinkers that can be activated by UV light to label a range of amino acid residues in proteins. nih.govresearchgate.net

The versatility of the sulfonamide group also allows for its incorporation into fluorescent probes for cellular imaging. nih.gov By attaching a fluorescent dye to a sulfonamide-containing molecule, researchers can visualize the probe's distribution and localization within cells, providing insights into its uptake and potential sites of action. nih.gov

Chemical Biology ToolDescriptionApplication with Sulfonamide Scaffold
Activity-Based Probes (ABPs) Small molecules with a reactive "warhead" that covalently bind to active enzymes. chemicalprobes.orgnih.govrsc.orgDesign of probes with N-acyl-N-alkyl sulfonamide (NASA) warheads to target specific protein residues. acs.orgnih.gov
Photoaffinity Labeling (PAL) Probes with a light-activated group that covalently crosslinks to interacting proteins. nih.govescholarship.orgnih.govDevelopment of sulfonylhydrazone-based probes for identifying direct binding partners. nih.govresearchgate.net
Fluorescent Probes Molecules that emit light, allowing for visualization in biological systems. nih.govSynthesis of sulfonamide-containing naphthalimides for fluorescent imaging in tumor cells. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.